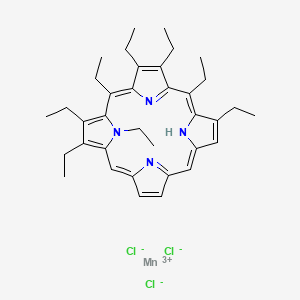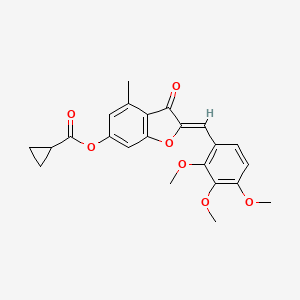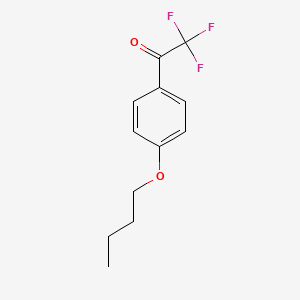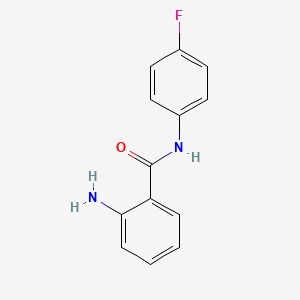![molecular formula C17H9F3N2O4S2 B2841307 (5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1055978-70-5](/img/structure/B2841307.png)
(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule featuring a trifluoromethyl group, a nitro group, and a thiazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxy intermediate.
Condensation reaction: The phenoxy intermediate is then reacted with a thiazolidinone derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The thiazolidinone ring can be reduced to form a thiazolidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Amino derivatives: From the reduction of the nitro group.
Thiazolidine derivatives: From the reduction of the thiazolidinone ring.
Substituted phenyl derivatives: From nucleophilic substitution reactions involving the trifluoromethyl group.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.
Industry
Material Science: Utilized in the development of new materials with specific electronic or mechanical properties.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The nitro and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the thiazolidinone ring can interact with enzyme active sites, potentially inhibiting their activity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- (5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-oxo-1,3-thiazolidin-4-one
Uniqueness
The presence of both a nitro group and a trifluoromethyl group in the same molecule is relatively rare and imparts unique electronic properties. This makes the compound particularly valuable in applications requiring specific electronic characteristics, such as in pharmaceuticals and materials science.
(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one , covering its synthesis, reactions, applications, and unique features
特性
IUPAC Name |
(5Z)-5-[[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3N2O4S2/c18-17(19,20)10-4-5-13(12(8-10)22(24)25)26-11-3-1-2-9(6-11)7-14-15(23)21-16(27)28-14/h1-8H,(H,21,23,27)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYQBYGZNMVQLE-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B2841224.png)
![5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841225.png)


![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2841230.png)
![2-(butan-2-ylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2841232.png)


![5-((2,6-Dimethylmorpholino)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2841239.png)
![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2841240.png)
![(2-Azabicyclo[3.2.0]heptan-1-yl)methanol](/img/structure/B2841241.png)
![2-bromo-N-{[3-(4-fluorobenzamido)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2841243.png)

![Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate](/img/structure/B2841246.png)
